Aminophenazone ascorbate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

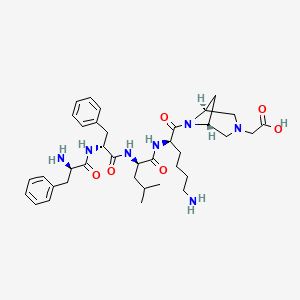

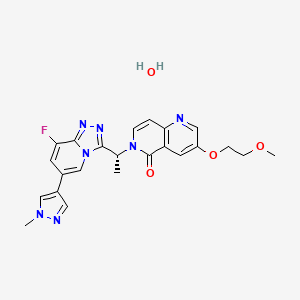

Aminophenazone ascorbate is a pyrazolone with analgesic, anti-inflammatory, and antipyretic properties.

Wissenschaftliche Forschungsanwendungen

Hepatotoxicological Studies : Aminophenazone has been studied for its effects on liver functions in rats. Research has shown that aminophenazone can produce changes such as an increase in smooth endoplasmic reticulum (ER), peripheral fatty degradation, and reactive-inflammatory responses in the liver. These effects are dose and time-dependent, with implications for liver health and metabolic processes (Bien et al., 1981).

Effects on Urinary Excretion of Ascorbic Acid : Studies have explored the impact of aminophenazone on the excretion of ascorbic acid and hippuric acid in rats. Aminophenazone showed a dose-dependent increase in urinary ascorbic acid, suggesting its role in the release of stored ascorbic acid from liver cells (Kündiger et al., 1979).

Application in Biochemical Testing : Aminophenazone has been utilized in automated glucose-oxidase procedures for glucose determination in blood, demonstrating its role in biochemical assays. The study found that ascorbic acid in high concentrations could interfere with this method (Rodriguez-Castellon et al., 1975).

Drug-Metabolizing Enzymes and Ascorbic Acid Biosynthesis : Research has indicated that aminophenazone, among other drugs, can stimulate the biosynthesis of L-ascorbic acid from glucose. This process involves the glucuronic acid pathway and results in increased urinary excretion of L-ascorbic acid, demonstrating a significant interaction between aminophenazone and metabolic pathways (Conney & Burns, 1959).

Nitrosation Inhibition in Gastric Conditions : Aminophenazone has been studied in the context of its nitrosation under simulated stomach conditions. Ascorbic acid, when combined with aminophenazone, acts as an effective inhibitor of nitrosation, suggesting potential implications in drug formulation and gastric health (Ziebarth & Scheunig, 1976).

Chemosensitivity and Toxicity Reduction in Cancer Therapy : In the context of ovarian cancer, pharmacological use of ascorbate (vitamin C) has been shown to enhance chemosensitivity and reduce chemotherapy-associated toxicity. This study provides insights into the potential application of ascorbate in conjunction with traditional chemotherapy agents (Ma et al., 2014).

Oxidative Stress and Blood Pressure Regulation : Research on the cardioprotective effect of ascorbate on quinone derivative-induced cardiovascular responses in rats highlights its potential in managing oxidative stress and blood pressure regulation (Palacios et al., 2018).

Psychiatric Disorders Management : Ascorbate plays critical roles in the central nervous system and has been implicated in various neurological disorders. Studies suggest ascorbic acid as a potential therapeutic strategy in managing psychiatric disorders, highlighting its neuromodulatory functions (Moretti et al., 2017).

Eigenschaften

CAS-Nummer |

23635-43-0 |

|---|---|

Produktname |

Aminophenazone ascorbate |

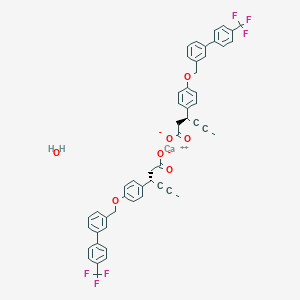

Molekularformel |

C19H25N3O7 |

Molekulargewicht |

407.42 |

IUPAC-Name |

3H-Pyrazol-3-one, 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl-, compd. with L-ascorbic acid |

InChI |

1S/C13H17N3O.C6H8O6/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;7-1-2(8)5-3(9)4(10)6(11)12-5/h5-9H,1-4H3;2,5,7-10H,1H2/t;2-,5+/m.0/s1 |

InChI-Schlüssel |

ZPBURGJOLTWBJU-MGMRMFRLSA-N |

SMILES |

Cc1c(c(=O)n(n1C)c2ccccc2)N(C)C.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aminophenazone ascorbate, Aminopyrine ascorbate, Vaditon |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)

![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)